molecular formula C15H22ClN3O B5325589 N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide

N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B5325589
M. Wt: 295.81 g/mol
InChI Key: PQXUWMBIBCWNLC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a propyl group

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-3-6-18-7-9-19(10-8-18)15(20)17-13-5-4-12(2)14(16)11-13/h4-5,11H,3,6-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXUWMBIBCWNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with propylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include acetonitrile and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent.

Medicine: The compound is being explored for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, given its structural similarity to other bioactive piperazine derivatives .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in various pharmacological effects, such as anxiolytic or antidepressant activities .

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-methylpentanamide
  • **N-(3-chloro-2-m

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